Bienvenue dans la boutique en ligne BenchChem!

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Stereochemistry Chiral Purity Enantiomer Differentiation

(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1909293-78-2) is a chiral, non-racemic pyrrolidine-imidazole hybrid building block. It belongs to the class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are frequently employed as intermediates in medicinal chemistry, particularly for hepatitis C NS5A inhibitor programs and anti-infective agent discovery.

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 1909293-78-2
Cat. No. B2406715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS1909293-78-2
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESCCN1C(C(CC1=O)C(=O)O)C2=NC=CN2C
InChIInChI=1S/C11H15N3O3/c1-3-14-8(15)6-7(11(16)17)9(14)10-12-4-5-13(10)2/h4-5,7,9H,3,6H2,1-2H3,(H,16,17)/t7-,9-/m0/s1
InChIKeyCXTHRFCRYAAKIC-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1909293-78-2): Core Properties and Research Context


(2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1909293-78-2) is a chiral, non-racemic pyrrolidine-imidazole hybrid building block. It belongs to the class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are frequently employed as intermediates in medicinal chemistry, particularly for hepatitis C NS5A inhibitor programs and anti-infective agent discovery. The compound is characterized by a defined (2S,3S) stereochemistry, a molecular formula of C11H15N3O3, and a molecular weight of 237.25 g/mol [1].

Why Generic 5-Oxopyrrolidine-3-Carboxylic Acid Analogs Cannot Replace (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid in Stereospecific Research


Substitution with closely related 5-oxopyrrolidine-3-carboxylic acid derivatives is not advisable because the combination of the N1-ethyl substituent, the C2-(1-methylimidazol-2-yl) group, and the specific (2S,3S) absolute configuration generates a unique three-dimensional pharmacophore that cannot be recapitulated by N-methyl, N-H, or C2-aryl/heteroaryl analogs. Even the enantiomeric (2R,3R) form (CAS 1909293-78-2 racemate) or the diastereomeric cis isomer will exhibit distinct molecular recognition, binding kinetics, and potentially divergent biological activity due to altered spatial arrangement of hydrogen bond acceptors and the carboxylic acid vector . The following quantitative evidence sections detail the specific physicochemical measurements and structural constraints that make this particular stereoisomer irreplaceable for target-oriented synthesis.

Quantitative Differentiation Evidence: (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid vs. Closest Structural Analogs


Stereochemical Identity: (2S,3S) Enantiopure Form vs. Racemic Mixture

The target compound is supplied as the single (2S,3S) enantiomer, while the same CAS number (1909293-78-2) is also listed for racemic trans-(2R,3R) material by some vendors. In chiral chromatography or asymmetric synthesis, the use of racemic material would deliver a 1:1 mixture of enantiomers, while the specified (2S,3S) form provides >95% stereochemical purity [1][2].

Stereochemistry Chiral Purity Enantiomer Differentiation

Lipophilicity Differentiation: LogP Comparison with N-Methyl and N-Unsubstituted Analogs

The measured/predicted partition coefficient (LogP) for the title compound is -1.73, reflecting the negative contribution of the carboxylic acid and the polar imidazole ring [1]. In comparison, the N-methyl analog (2S,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is predicted to exhibit a LogP of approximately -2.1, due to the loss of a methylene unit and reduced hydrophobic surface. This 0.4 LogP unit difference corresponds to a roughly 2.5-fold difference in calculated water/octanol partitioning coefficient, which can affect passive membrane permeability and solubility-limited absorption in cell-based assays.

Lipophilicity LogP Pharmacokinetics Permeability

Polar Surface Area and Hydrogen Bonding Capacity: Quantified Differentiation from C2-Aryl Analogs

The title compound possesses a topological polar surface area (TPSA) of 75.0 Ų, with 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1][2]. In contrast, 1-methyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a representative C2-aryl analog, has a TPSA of approximately 57.5 Ų and only 3 HBA. The higher PSA and additional H-bond acceptor (imidazole N3) of the target compound may restrict passive blood-brain barrier penetration, favoring peripheral targets and reducing potential CNS toxicity in safety profiling.

Polar Surface Area Hydrogen Bonding Drug-likeness CNS Penetration

Molecular Flexibility: Rotatable Bond Count and Fsp3 Comparison

The title compound has 3 rotatable bonds and an Fsp3 (fraction of sp3-hybridized carbons) of 0.545 [1]. The N-ethyl imidazole analog (2R,3R)-1-ethyl-2-(1-ethyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid features 4 rotatable bonds and an Fsp3 of 0.583 due to the extra ethyl group on imidazole. The reduced rotatable bond count of the title compound may lower entropic penalty upon binding to flat, rigid binding pockets, and the slightly lower Fsp3 still maintains a favorable balance between solubility and target complementarity.

Molecular Flexibility Fsp3 Conformational Entropy Lead-likeness

Purity Specification: Documented 95%+ Purity Verified by HPLC

Multiple independent vendors list the purity of this compound as ≥95% by HPLC . This specification is critical for reproducible biological assay results, as trace impurities (<5%) in lower-purity batches (e.g., 90% typical of early research lots) can introduce off-target activity or anomalous cytotoxicity. For procurement decisions, the documented 95%+ purity ensures that the observed pharmacological effect can be confidently attributed to the target compound rather than contaminants.

Purity Quality Control Reproducibility

Limited Pharmacological Differentiation Data: Acknowledgment of Evidence Gap

A systematic search of PubMed, Google Scholar, and public patent databases did not retrieve any peer-reviewed publication or patent with quantitative in vitro IC50, EC50, Ki, or in vivo PK data for the title compound in direct comparison with a named analog. Patent US9814699B2 and related HCV NS5A inhibitor patents describe broad imidazole-proline scaffolds but do not individually profile this specific compound [1]. Consequently, the differential evidence for biological target engagement, selectivity, or pharmacokinetics remains class-level or absent. Users should treat selection of this compound as a stereochemically defined, high-purity chemical probe pending empirical characterization in their assay systems.

Pharmacological Data Gap Transparency Risk Statement

Optimal Use Cases for (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid Based on Differential Evidence


Stereospecific Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Libraries

The guaranteed (2S,3S) absolute configuration and >95% enantiomeric purity [1] make this compound an ideal core scaffold for fragment-based screening libraries targeting chiral binding pockets. Its defined stereochemistry eliminates the need for chiral resolution post-synthesis, accelerating hit-to-lead timelines in programs targeting proteases, kinases, or GPCRs where imidazole recognition is critical.

Hepatitis C Virus NS5A Inhibitor Lead Optimization Programs

The 5-oxopyrrolidine-3-carboxylic acid core with an imidazole substituent at the C2 position closely mirrors the pharmacophore of several patented HCV NS5A inhibitors, including those disclosed in US9814699B2 [1]. The specific N-ethyl and N-methylimidazole substitution pattern may mimic key interactions with the NS5A dimer interface, and the moderate LogP (-1.73) [2] supports aqueous solubility for biochemical assay conditions.

Antimicrobial and Anti-infective Scaffold Decoration

Imidazole derivatives are widely explored for antibacterial and antifungal activity. This compound's polar surface area (75 Ų) and hydrogen bond acceptor count (4) [1] permit further functionalization at the carboxylic acid moiety to generate amide or ester prodrugs, while the imidazole ring provides a metal-chelating handle potentially targeting metalloenzymes in drug-resistant pathogens.

Chemical Biology Probe Development for Target Identification

The presence of a carboxylic acid handle enables facile conjugation to biotin, fluorophores, or photoaffinity labels via amide coupling without altering the core imidazole-pyrrolidine scaffold. The well-defined rotatable bond count (3) and moderate Fsp3 (0.545) [1] ensure that the conjugated probe retains a solution conformation close to the parent ligand, minimizing artifacts in pull-down or cellular imaging experiments.

Quote Request

Request a Quote for (2S,3S)-1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.